molecular formula C14H27NO6 B1664908 Therafectin CAS No. 56824-20-5

Therafectin

Cat. No.: B1664908
CAS No.: 56824-20-5
M. Wt: 305.37 g/mol
InChI Key: YXBQLONCIPUQKO-UJPOAAIJSA-N
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Description

Therafectin, also known as 1,2-O-isopropylidene-3-O-3′-(N’, N’-dimethylamino n-propyl)-D-gluco-furanose, hydrochloride, is a carbohydrate-based therapeutic compound. It has been studied for its anti-inflammatory, anti-proliferative, and immunomodulatory properties. This compound is particularly noted for its potential use in treating rheumatoid arthritis and other inflammatory conditions .

Mechanism of Action

Target of Action

Amiprilose primarily targets cyclooxygenase , an enzyme responsible for the synthesis of prostaglandins . Prostaglandins play a crucial role in inflammation, pain, and fever, making them a key target for anti-inflammatory drugs .

Mode of Action

Amiprilose acts by blocking the synthesis of prostaglandins . It achieves this by inhibiting cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides, the precursors of prostaglandins . This inhibition disrupts the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Amiprilose is the prostaglandin synthesis pathway . By inhibiting cyclooxygenase, Amiprilose prevents the conversion of arachidonic acid to cyclic endoperoxides, effectively halting the production of prostaglandins . This has downstream effects on inflammation, pain, and fever, which are all mediated by prostaglandins .

Result of Action

Amiprilose has been shown to inhibit the proliferation of a number of hyperproliferative cell types, including psoriatic skin cells . In addition to its anti-inflammatory actions, Amiprilose also has analgesic, antipyretic, and platelet-inhibitory actions . These effects are likely due to its inhibition of prostaglandin synthesis .

Action Environment

The action of Amiprilose can be influenced by various environmental factors. For instance, the concentration of the drug can affect its efficacy and toxicity . In studies, concentrations of Amiprilose hydrochloride between 0.1 and 0.5% resulted in changes in fibroblast morphology, while concentrations greater than 5% were toxic . Thus, the dosage and administration of Amiprilose must be carefully controlled to ensure its safety and effectiveness.

Biochemical Analysis

Biochemical Properties

Amiprilose plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response . Additionally, Amiprilose interacts with cytokines, modulating their regulatory effects in vitro . These interactions highlight the compound’s potential as an anti-inflammatory and immunomodulatory agent.

Cellular Effects

Amiprilose has been observed to affect various cell types and cellular processes. In human skin equivalents, Amiprilose inhibits the proliferation of hyperproliferative cell types, such as psoriatic skin cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes like phospholipase A2, which plays a role in eicosanoid synthesis . These effects underscore the compound’s potential in regulating cellular functions and treating hyperproliferative disorders.

Molecular Mechanism

The molecular mechanism of Amiprilose involves its binding interactions with biomolecules and enzyme inhibition. Amiprilose exerts its effects by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This inhibition leads to decreased inflammation and pain. Additionally, Amiprilose modulates gene expression by affecting the activity of transcription factors involved in the inflammatory response . These molecular interactions contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amiprilose change over time. Studies have shown that Amiprilose remains stable at concentrations of 0.1% (wt/vol) and lower, with no toxic effects on fibroblasts and keratinocytes . Higher concentrations can lead to changes in cell morphology and toxicity. Long-term effects of Amiprilose include modulation of cytokine production and eicosanoid synthesis, which can influence cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of Amiprilose vary with different dosages in animal models. At lower dosages, Amiprilose has been shown to be non-toxic and effective in modulating immune responses . Higher dosages can lead to adverse effects, such as changes in cell morphology and toxicity. These findings highlight the importance of determining optimal dosages for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Amiprilose is involved in several metabolic pathways, including the regulation of eicosanoid synthesis. It interacts with enzymes such as phospholipase A2, which plays a role in the production of eicosanoids . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. Understanding these pathways is crucial for elucidating the compound’s therapeutic mechanisms.

Transport and Distribution

Amiprilose is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is known to interact with solute carrier (SLC) transporters, which facilitate its movement across cell membranes . The distribution of Amiprilose is influenced by factors such as blood flow, tissue binding, and regional pH, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of Amiprilose is determined by targeting signals and post-translational modifications. Amiprilose has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . These localizations can influence its activity and function, as the compound interacts with various biomolecules within these compartments. Understanding the subcellular distribution of Amiprilose is essential for elucidating its therapeutic mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Therafectin is synthesized through a multi-step process starting from D-glucose. The key steps involve the protection of hydroxyl groups, introduction of the dimethylamino propyl group, and formation of the isopropylidene acetal. The reaction conditions typically involve the use of acid catalysts and protective groups to ensure selective reactions at specific hydroxyl sites .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using bioreactors and immobilized enzymes. This method ensures high yield and purity of the final product. The process is optimized to minimize the use of hazardous reagents and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Therafectin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Therafectin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Therafectin

This compound stands out due to its carbohydrate-based structure, which provides unique flexibility and specificity in modulating immune responses. Unlike other similar compounds, this compound is orally available and has shown promising results in clinical trials for treating chronic inflammatory conditions .

Properties

CAS No.

56824-20-5

Molecular Formula

C14H27NO6

Molecular Weight

305.37 g/mol

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C14H27NO6/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14/h9-13,16-17H,5-8H2,1-4H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

YXBQLONCIPUQKO-UJPOAAIJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C

SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

60414-06-4 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-N-propyl)-D-glucofuranose
amiprilose
amiprilose hydrochloride
amprilose
SM 1213
SM-1213
Therafectin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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